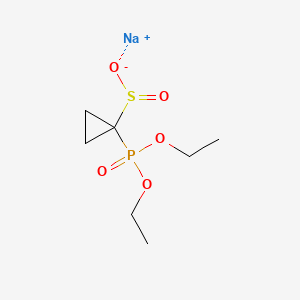
sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate, also known as DEPC-Na, is a synthetic compound that has been widely used in the fields of biochemistry and molecular biology. DEPC-Na is a water-soluble compound that has been used in a variety of laboratory experiments, including the synthesis of nucleic acids and the detection of proteins and enzymes.
Scientific Research Applications
Sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate has been used in a variety of laboratory experiments, including the synthesis of nucleic acids and the detection of proteins and enzymes. sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate has been used to inactivate RNases, which are enzymes that degrade RNA. sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate has also been used to modify the structure of proteins and enzymes, allowing them to be more easily studied. In addition, sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate has been used in the synthesis of DNA probes, which are used to detect the presence of specific genes in a sample.
Mechanism of Action
Sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate works by inactivating RNases, which are enzymes that degrade RNA. sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate binds to the active site of the RNase, preventing it from binding to and degrading RNA. In addition, sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate has been shown to modify the structure of proteins and enzymes, making them more stable and easier to study.
Biochemical and Physiological Effects
sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate has been shown to have a variety of biochemical and physiological effects. sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate has been shown to inhibit the activity of certain enzymes, such as RNases. In addition, sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate has been shown to modify the structure of proteins and enzymes, making them more stable and easier to study. The effects of sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate on proteins and enzymes are reversible, meaning that the effects can be reversed when the sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate is removed.
Advantages and Limitations for Lab Experiments
Sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate has a number of advantages for laboratory experiments. sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate is water-soluble, making it easy to use in a variety of laboratory experiments. In addition, sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate is relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate has a few limitations. sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate is not very stable, and can degrade over time. In addition, sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate can be toxic to cells, and should be used with caution in laboratory experiments.
Future Directions
The potential future applications of sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate are numerous. sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate could be used to inactivate RNases in order to study RNA structure and function. In addition, sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate could be used to modify the structure of proteins and enzymes, allowing them to be more easily studied. sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate could also be used to synthesize DNA probes, which could be used to detect the presence of specific genes in a sample. Finally, sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate could be used to study the effects of environmental toxins on cells and organisms.
Synthesis Methods
Sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate is synthesized from diethoxyphosphoryl chloride and sodium sulfinate. In the first step, the diethoxyphosphoryl chloride is reacted with sodium sulfinate in aqueous solution. This reaction is carried out at room temperature, and the resulting product is sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate. The reaction is highly efficient and yields a high yield of sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate.
properties
IUPAC Name |
sodium;1-diethoxyphosphorylcyclopropane-1-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O5PS.Na/c1-3-11-13(8,12-4-2)7(5-6-7)14(9)10;/h3-6H2,1-2H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWNLCWXVZEZTC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1(CC1)S(=O)[O-])OCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NaO5PS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


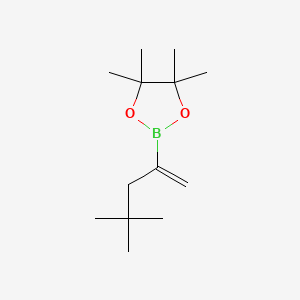
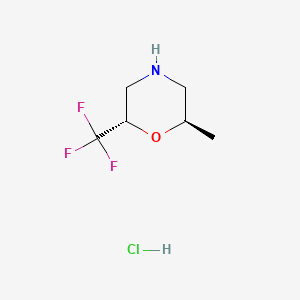
![methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B6610654.png)
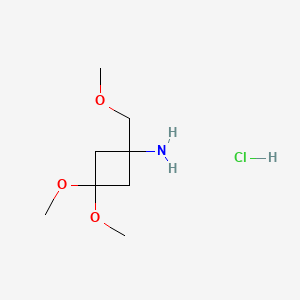
![tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6610672.png)
![tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate](/img/structure/B6610682.png)
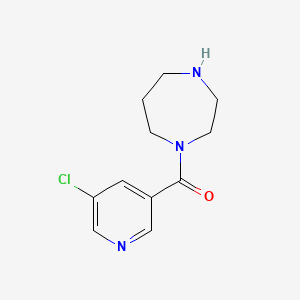
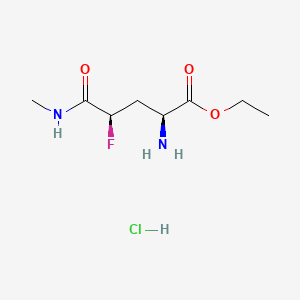
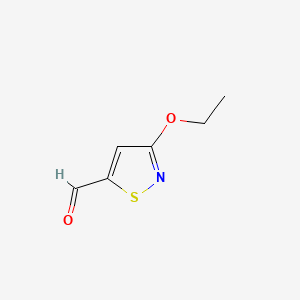
![potassium 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6610709.png)
![(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride](/img/structure/B6610718.png)
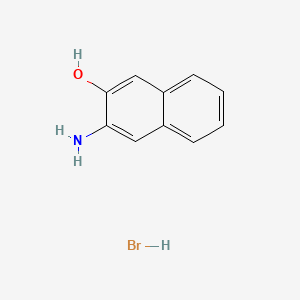
![1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine](/img/structure/B6610726.png)